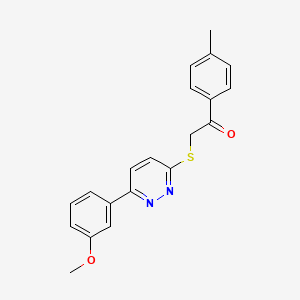
2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Aplicaciones Científicas De Investigación
Synthesis of Conducting Polymers
A study by Pandule et al. (2014) explored the synthesis of conducting polymers based on derivatives similar to 2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone. These polymers showed potential in electronic applications due to their electrical conductivity and thermal stability, indicating a possible role for the compound in electronic materials development (Pandule et al., 2014).
Vasorelaxant and Antiplatelet Agents
Research by Costas et al. (2010) included the synthesis of new pyridazinone derivatives, closely related to the compound , for potential use as vasorelaxant and antiplatelet agents. This suggests potential therapeutic applications in cardiovascular diseases (Costas et al., 2010).
Solubility and Thermodynamics Studies
Shakeel et al. (2017) conducted a study focusing on the solubility and thermodynamic behavior of pyridazinone derivatives. Understanding the solubility properties of such compounds is crucial for their formulation in pharmaceutical applications, particularly for cardiovascular drugs (Shakeel et al., 2017).
Synthesis of Derivatives for Anti-inflammatory and Analgesic Agents
Sharma and Bansal (2016) synthesized new derivatives of pyridazin-3(2H)-one, which include structures similar to the compound , for potential use as anti-inflammatory and analgesic agents. This research highlights the compound's potential in the development of new medications for pain and inflammation (Sharma & Bansal, 2016).
Antinociceptive Activity Studies
Dogruer et al. (2000) investigated the antinociceptive (pain-relieving) activity of pyridazinone derivatives, similar to the compound . This study provides insights into the compound's potential application in pain management (Dogruer et al., 2000).
Anti-tubercular Agents
Maurya et al. (2013) synthesized various pyridazinone derivatives to evaluate their anti-tubercular activity. This suggests the compound's potential role in developing new treatments for tuberculosis (Maurya et al., 2013).
Delivery System for Antitumor Agents
Jin et al. (2015) developed an injectable formulation with block copolymer micelles for hydrophobic antitumor candidate pyridazinone derivatives. This indicates the potential use of the compound in creating more effective delivery systems for cancer treatment (Jin et al., 2015).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Direcciones Futuras
This would involve potential areas of research involving the compound, its possible applications, and how it could be modified or used in the future.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14-6-8-15(9-7-14)19(23)13-25-20-11-10-18(21-22-20)16-4-3-5-17(12-16)24-2/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFPXPWTRLNKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998638.png)
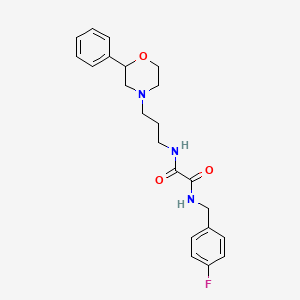
methanone](/img/structure/B2998640.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2998642.png)
![N-[(3-Methyl-4-oxoquinazolin-2-yl)methyl]prop-2-enamide](/img/structure/B2998644.png)
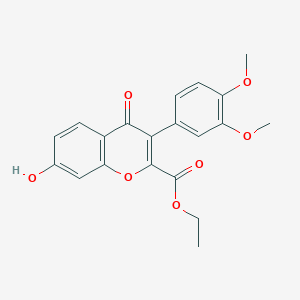
![Tert-butyl 4-[4-[[(2-chloroacetyl)amino]methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2998646.png)
![[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B2998648.png)
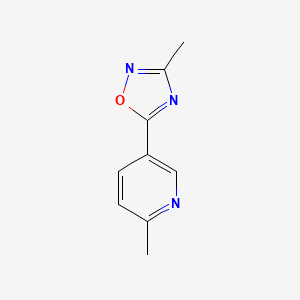
![5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B2998652.png)
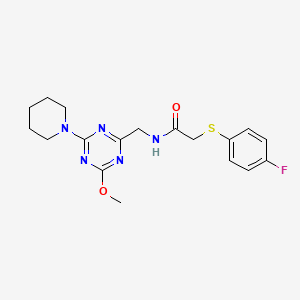
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998655.png)
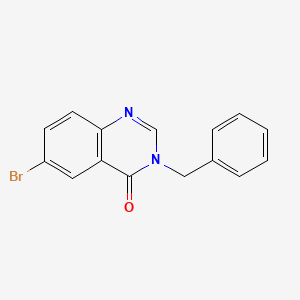
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2998660.png)